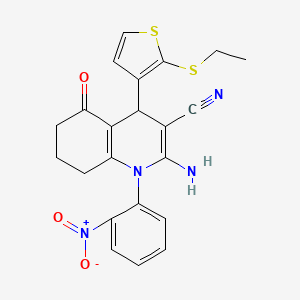![molecular formula C16H12N4O5 B11642881 N-(4-nitrophenyl)-N'-[(4Z)-2-oxo-1,2-dihydro-4H-3,1-benzoxazin-4-ylidene]acetohydrazide](/img/structure/B11642881.png)
N-(4-nitrophenyl)-N'-[(4Z)-2-oxo-1,2-dihydro-4H-3,1-benzoxazin-4-ylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-NITROPHENYL)-N’-[(4Z)-2-OXO-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-4-YLIDENE]ACETOHYDRAZIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a nitrophenyl group, a benzoxazine ring, and an acetohydrazide moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-NITROPHENYL)-N’-[(4Z)-2-OXO-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-4-YLIDENE]ACETOHYDRAZIDE typically involves a multi-step process:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazine ring. This can be achieved through the reaction of an ortho-aminophenol derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration of the benzoxazine intermediate. This step requires the use of nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Formation of the Acetohydrazide Moiety: The final step involves the condensation of the nitrophenyl-substituted benzoxazine with an acetohydrazide derivative. This reaction is typically carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N-(4-NITROPHENYL)-N’-[(4Z)-2-OXO-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-4-YLIDENE]ACETOHYDRAZIDE follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-NITROPHENYL)-N’-[(4Z)-2-OXO-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-4-YLIDENE]ACETOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The benzoxazine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often require the use of strong acids or bases, as well as catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro compounds, while reduction can produce amino derivatives. Substitution reactions can lead to a wide range of substituted benzoxazine derivatives.
Scientific Research Applications
N-(4-NITROPHENYL)-N’-[(4Z)-2-OXO-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-4-YLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity makes it a valuable tool for studying enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Industry: Used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-(4-NITROPHENYL)-N’-[(4Z)-2-OXO-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-4-YLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the benzoxazine ring can interact with various enzymes and receptors. These interactions can modulate cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
N-(4-NITROPHENYL)-N’-[(4Z)-2-OXO-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-4-YLIDENE]ACETOHYDRAZIDE can be compared with other similar compounds, such as:
N-(4-NITROPHENYL)-N’-[(4Z)-2-OXO-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-4-YLIDENE]ACETOHYDRAZIDE: Similar in structure but with different substituents on the benzoxazine ring.
N-(4-NITROPHENYL)-N’-[(4Z)-2-OXO-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-4-YLIDENE]ACETOHYDRAZIDE: Contains a different functional group in place of the acetohydrazide moiety.
The uniqueness of N-(4-NITROPHENYL)-N’-[(4Z)-2-OXO-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-4-YLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H12N4O5 |
|---|---|
Molecular Weight |
340.29 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-N'-(2-oxo-3,1-benzoxazin-4-yl)acetohydrazide |
InChI |
InChI=1S/C16H12N4O5/c1-10(21)19(11-6-8-12(9-7-11)20(23)24)18-15-13-4-2-3-5-14(13)17-16(22)25-15/h2-9,18H,1H3 |
InChI Key |
QYBMWMVFYPOVGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])NC2=C3C=CC=CC3=NC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoxaline 4,9-dioxide](/img/structure/B11642798.png)
![3-(5-{(Z)-[5-imino-7-oxo-2-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11642804.png)
![Ethyl 2-({[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B11642810.png)

![(5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11642821.png)

![2-[(Z)-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11642838.png)
![3,4-dimethyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11642843.png)
![N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B11642861.png)
![2-(ethylsulfanyl)-3-(prop-2-en-1-yl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11642863.png)
![6-Amino-3-(4-methylphenyl)-4-(2,4,6-trimethylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11642865.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(propan-2-yl)ethanediamide](/img/structure/B11642877.png)
![1-(4-methoxyphenyl)-2-methyl-9-phenyl-5,6,7,8-tetrahydro-1H-imidazo[4,5-b]quinoline](/img/structure/B11642879.png)
![1,4-Bis[(4-iodophenyl)sulfonyl]-2-methylpiperazine](/img/structure/B11642892.png)
